molecular formula C12H10O2 B11905716 5-Ethylnaphthalene-1,4-dione CAS No. 62784-43-4

5-Ethylnaphthalene-1,4-dione

Cat. No.: B11905716
CAS No.: 62784-43-4
M. Wt: 186.21 g/mol
InChI Key: CMYZVVRBSAQGIQ-UHFFFAOYSA-N
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Description

5-Ethylnaphthalene-1,4-dione is an organic compound with the molecular formula C₁₂H₁₀O₂ It is a derivative of naphthoquinone, characterized by the presence of an ethyl group at the 5-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethylnaphthalene-1,4-dione can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with ethyl chloroformate, followed by oxidation to introduce the quinone functionality. Another method includes the use of L-proline as a recyclable organocatalyst under reflux conditions in ethanol, which provides a green and efficient route to hydroxy-substituted naphthalene-1,4-dione derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as nano copper (II) oxide, has been reported to enhance the efficiency of the synthesis under mild and solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

5-Ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like nano copper (II) oxide are also employed to facilitate reactions under mild conditions .

Major Products Formed

The major products formed from these reactions include various hydroxy-substituted naphthalene-1,4-dione derivatives, which exhibit interesting fluorescence properties and are used in electroluminescence devices and molecular probes .

Scientific Research Applications

5-Ethylnaphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethylnaphthalene-1,4-dione involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The quinone structure allows it to participate in redox cycling, generating reactive oxygen species that can damage cellular components. This mechanism is particularly relevant in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Menadione (Vitamin K3): A synthetic naphthoquinone with similar redox properties.

    Lawsone (2-hydroxynaphthalene-1,4-dione): A natural product with significant biological activity.

    Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial properties.

Uniqueness

5-Ethylnaphthalene-1,4-dione is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. This structural modification can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

62784-43-4

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

5-ethylnaphthalene-1,4-dione

InChI

InChI=1S/C12H10O2/c1-2-8-4-3-5-9-10(13)6-7-11(14)12(8)9/h3-7H,2H2,1H3

InChI Key

CMYZVVRBSAQGIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=O)C=CC(=O)C2=CC=C1

Origin of Product

United States

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